8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid
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Overview
Description
8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow chemistry techniques to enhance efficiency and scalability. Flow chemistry allows for the telescoping of multiple reaction steps into a single continuous process, reducing the need for intermediate purification and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
- 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
- 3-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Uniqueness
What sets 8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid apart from similar compounds is its trifluoromethoxy group. This group significantly alters its chemical properties, such as lipophilicity and electronic effects, making it more suitable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H10F3NO4 |
---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
12-(trifluoromethoxy)-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylic acid |
InChI |
InChI=1S/C14H10F3NO4/c15-14(16,17)21-8-4-5-9-7(6-8)2-1-3-10-11(13(19)20)18-22-12(9)10/h4-6H,1-3H2,(H,19,20) |
InChI Key |
IMUNCMLJQNZCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)C3=C(C1)C(=NO3)C(=O)O |
Origin of Product |
United States |
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